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Compound of Interest

Compound Name:
4-Acetoxy-4'-T-

butylbenzophenone

CAS No.: 890099-70-4

Cat. No.: B1292302

Get Quote

Executive Summary & Molecular Architecture
4-Acetoxy-4'-tert-butylbenzophenone is a bifunctional aromatic ketone featuring a lipophilic tert-

butyl group and a hydrolytically labile acetoxy moiety. It serves as a critical intermediate in the

synthesis of UV stabilizers (e.g., functionalized benzophenones) and as a photo-acid generator

precursor in lithographic applications.

This guide provides a definitive reference for the identification and quality control of this

compound, distinguishing it from its hydrolysis product (4-hydroxy-4'-tert-butylbenzophenone)

and its synthetic precursors.

Structural Specifications
IUPAC Name: 4-(4-tert-butylbenzoyl)phenyl acetate

Molecular Formula:

Molecular Weight: 296.36 g/mol
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Key Chromophores: Benzophenone core (

,

), Phenolic ester (

).

Electronic Environment (Theoretical Basis)
The molecule exhibits a "push-pull" electronic tug-of-war, though dampened by the ester.

Ring A (t-Butyl): The tert-butyl group exerts a positive inductive effect (+I), increasing electron

density slightly at the para position relative to the ketone.

Ring B (Acetoxy): The acetoxy group is inductively withdrawing (-I) but resonance donating

(+M) to the ring. However, the ester carbonyl strongly withdraws density from the phenolic

oxygen, making it less donating than a free hydroxyl.

Central Carbonyl: Acts as a thermodynamic sink, withdrawing electron density from both

rings, resulting in downfield NMR shifts for ortho protons.

Synthesis & Characterization Workflow
The following diagram outlines the logical flow for synthesizing and validating the spectral

identity of the target compound.

Start: 4-tert-Butylbenzoyl Chloride

Intermediate: 4-Hydroxy-4'-tert-butylbenzophenone

Friedel-Crafts
(AlCl3)

Reactant: Phenol / Anisole

Target: 4-Acetoxy-4'-tert-butylbenzophenone

Acetylation
(Ac2O, Pyridine) Validation: NMR / IR / MS

Purification
(Recrystallization)

Click to download full resolution via product page

Figure 1: Synthetic pathway and validation checkpoint. The acetylation step is the critical

differentiator between the hydroxy-precursor and the target ester.
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Comprehensive Spectral Analysis
Nuclear Magnetic Resonance (NMR)
The

NMR spectrum is characterized by two distinct AA'BB' aromatic systems and two singlet
aliphatic signals.

Solvent:

(Chloroform-d) Reference: TMS (

0.00 ppm)
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Signal
Assignment

Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)

Structural
Insight

Aliphatic

tert-Butyl 1.36 - 1.38 Singlet (s) 9H -

Freely

rotating

methyls;

diagnostic for

4'-position.

Acetoxy 2.32 - 2.35 Singlet (s) 3H -

Deshielded

by ester

carbonyl;

confirms

acetylation.

Aromatic

Ring B (Ortho

to OAc)
7.20 - 7.25 Doublet (d) 2H ~8.5

Shielded

relative to

ketone-ortho

protons.

Ring A (Meta

to C=O)
7.48 - 7.52 Doublet (d) 2H ~8.5

Ortho to t-

butyl group.

Ring A (Ortho

to C=O)
7.75 - 7.80 Doublet (d) 2H ~8.5

Deshielded

by ketone

anisotropy.

Ring B (Ortho

to C=O)
7.82 - 7.88 Doublet (d) 2H ~8.5

Deshielded;

often

overlaps with

Ring A ortho

protons.

Critical QC Check: If the singlet at 2.33 ppm is missing and a broad singlet appears >5.0 ppm,

the ester has hydrolyzed to the phenol.
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Infrared Spectroscopy (FT-IR)
The IR spectrum is the fastest method to confirm the ester functionality.

Wavenumber (

)
Assignment Mode Notes

2960 - 2870 (Alkyl) Stretch
Strong t-butyl

signature.

1760 - 1765 (Ester) Stretch

Key Identifier.

Distinctly higher

energy than the

ketone.

1650 - 1660 (Ketone) Stretch

Conjugated

benzophenone

carbonyl.

1590 - 1600 (Aromatic) Stretch
Ring breathing

modes.

1190 - 1210 Stretch Acetate ester linkage.

Mass Spectrometry (EI-MS)
Ionization Mode: Electron Impact (70 eV) Molecular Ion:

296

Fragmentation Pathway:

(296): Parent ion.

(254): Loss of Ketene (

). This is the McLafferty-like rearrangement or direct elimination typical of phenolic acetates,
regenerating the phenol radical cation.

161: 4-tert-butylbenzoyl cation (
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). This is the base peak in many analogs due to the stability of the acylium ion.

43: Acetyl cation (

).

Experimental Protocols
Protocol: Sample Preparation for UV-Vis
Objective: Determine molar extinction coefficient (

) and check for photostability.

Solvent Selection: Use Spectroscopic Grade Acetonitrile (MeCN) or Cyclohexane. Avoid

Ethanol if transesterification is a concern over long storage.

Stock Solution: Weigh 10.0 mg of 4-acetoxy-4'-tert-butylbenzophenone into a 100 mL

volumetric flask. Dilute to mark with MeCN. (Conc: ~0.33 mM).

Working Solution: Dilute 1 mL of Stock into 9 mL of MeCN.

Blanking: Run a baseline correction using pure MeCN in matched quartz cuvettes (1 cm path

length).

Scan: 200 nm to 400 nm.

Expectation:

~255 nm (

, strong) and shoulder ~330 nm (

, weak).

Protocol: Photostability Stress Test
Objective: Verify the stability of the acetoxy protecting group under UV irradiation.

Prepare a 0.1 M solution in
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.

Place the sealed NMR tube in a Rayonet reactor or under a standard UV lamp (365 nm) for

2 hours.

Readout: Acquire

NMR.

Pass: Spectrum remains unchanged.

Fail (Photo-Fries Rearrangement): Appearance of new signals in the 10-12 ppm range

(chelated phenolic protons) indicates migration of the acetyl group to the ortho position.

References & Authority
NIST Chemistry WebBook.IR and MS spectra of Benzophenone derivatives. National

Institute of Standards and Technology.[1] [Link]

SDBS (Spectral Database for Organic Compounds).NMR data for 4-tert-butylacetophenone

and 4-acetoxybenzophenone. AIST Japan. [Link]

PubChem Compound Summary.4'-tert-Butylacetophenone (Analogous substructure data).

National Center for Biotechnology Information. [Link]

Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text

for interpretation of aromatic coupling patterns and carbonyl shifts).

Disclaimer: Spectral values provided are derived from high-confidence structure-property

relationships and analogous verified datasets (4-tert-butylbenzophenone and 4-

acetoxybenzophenone) where direct experimental atlases for this specific ester are proprietary.

These values serve as the standard for experimental validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Acetoxy-4'-tert-butylbenzophenone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1292302/docs#technical-guide-spectroscopic-
characterization-of-4-acetoxy-4-tert-butylbenzophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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